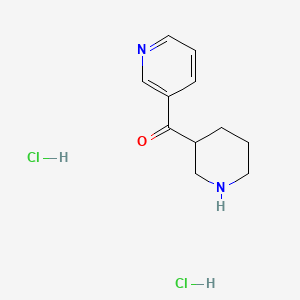

4-(2-Hydroxyethoxy)-3-nitropyridine

Overview

Description

“2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone” is a photoinitiator that has been tested for use in UV curing formulations on wood, metal, plastic, and paper surfaces . It has lower volatility and odor compared to Irgacure 1173 .

Synthesis Analysis

This compound has been used in the synthesis of fluorine-containing latexes with core–shell structure by UV-initiated microemulsion polymerization .Molecular Structure Analysis

The molecular formula of this compound is C12H16O4 . More detailed structural information can be obtained from databases like ChemSpider .Chemical Reactions Analysis

This compound has been used as a photoinitiator in the synthesis of fluorine-containing polyacrylate latex .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.25 . It is soluble in methanol . More detailed physical and chemical properties can be found in databases like ChemicalBook .Scientific Research Applications

Conformational Stability and Vibrational Spectral Studies

The study of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, which are closely related to 4-(2-Hydroxyethoxy)-3-nitropyridine, has provided insights into their conformational stability and vibrational properties. These compounds have been analyzed using density functional theory (DFT), revealing information on molecular stability, bond strength, and charge transfer mechanisms. Such studies are fundamental for understanding the chemical reactivity and physical properties of these molecules, which can be crucial for various scientific applications including material science and molecular electronics Balachandran, Lakshmi, & Janaki, 2012.

Selective Vicarious Nucleophilic Amination

Research on the selective vicarious nucleophilic amination of 3-nitropyridines offers a pathway to synthesize 2-amino-5-nitropyridines, which have potential applications in the development of novel pharmaceuticals and agrochemicals. This method provides an efficient approach to introduce amino groups into the pyridine ring, enabling the synthesis of compounds with varied biological activities Bakke, Svensen, & Trevisan, 2001.

Molecular Electrostatic Potential Surface Analysis

Vibrational spectroscopic studies, along with natural bond orbital (NBO) analysis and molecular electrostatic potential surface mapping, have been conducted on related nitropyridine compounds. These analyses help in understanding the electronic structure, which is crucial for predicting reactivity and designing molecules with specific properties for applications in catalysis, sensor development, and nonlinear optics Karnan, Balachandran, & Murugan, 2012.

Development of Synthetic Methodologies

An efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine has been developed. This methodology is pivotal for the synthesis of protected intermediates in organic synthesis, demonstrating the utility of nitropyridines in complex molecule construction. Such methodologies are invaluable in pharmaceutical synthesis, providing a route to a wide array of bioactive compounds Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001.

properties

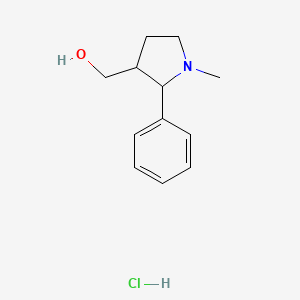

IUPAC Name |

2-(3-nitropyridin-4-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSWGQCWDQHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)